molecular formula C13H6Br2Cl2N2O B13812966 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine CAS No. 637303-12-9

4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13812966
CAS No.: 637303-12-9
M. Wt: 436.9 g/mol
InChI Key: DWLCXLCCAJMRFF-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(2,3-dichlorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms, resulting in simpler compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazole
  • 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-ol
  • 4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-thiol

Uniqueness

4,6-Dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of an amine group at the 5-position of the benzoxazole ring. This structural feature imparts distinct reactivity and properties compared to its analogs, making it particularly valuable in specific research and industrial applications.

Properties

CAS No.

637303-12-9

Molecular Formula

C13H6Br2Cl2N2O

Molecular Weight

436.9 g/mol

IUPAC Name

4,6-dibromo-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H6Br2Cl2N2O/c14-6-4-8-12(9(15)11(6)18)19-13(20-8)5-2-1-3-7(16)10(5)17/h1-4H,18H2

InChI Key

DWLCXLCCAJMRFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br

Origin of Product

United States

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